Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Catalog No.
S1900316
CAS No.
24404-53-3
M.F
C20H24O9S
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galact...

CAS Number

24404-53-3

Product Name

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1

InChI Key

JCKOUAWEMPKIAT-CXQPBAHBSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Substrate for Glycosyltransferases

PTBG can act as a substrate for enzymes called glycosyltransferases. These enzymes are responsible for catalyzing the transfer of a sugar molecule (glycosyl group) from a donor molecule to an acceptor molecule. By using PTBG as a donor substrate, researchers can study the activity and specificity of different glycosyltransferases involved in various biological processes ().

This application allows scientists to gain insights into glycosylation, a fundamental cellular process involving the attachment of sugar groups to proteins, lipids, and other molecules. Glycosylation plays a crucial role in numerous biological functions, including cell-cell recognition, protein folding, and immune regulation ().

Origin

PTBG is a man-made compound synthesized in a laboratory.

Significance

Molecular Structure Analysis

PTBG possesses a complex structure with several key features:

  • Galactose Moiety: It contains a galactose unit, a six-carbon sugar with a specific ring structure (β-D-galactopyranoside) [].
  • Acetyl Groups: Four acetyl groups (CH3CO) are attached to the hydroxyl groups (OH) at positions 2, 3, 4, and 6 of the galactose ring. This acetylation reduces the polarity of the molecule and enhances its lipophilicity (fat solubility) [].
  • Phenyl Thioether: A phenyl group (C6H5) is linked to the galactose unit through a sulfur atom, forming a thioether bond.

This combination of a sugar unit, acetyl groups, and a thioether linkage creates a unique molecule with potential for interacting with biological systems.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of multiple acetyl groups increasing its molecular weight.
  • Melting Point: Expected to be relatively high due to the combined effect of the sugar unit and the acetyl groups.
  • Solubility: Presumed to have some solubility in organic solvents due to the presence of the phenyl group, but water solubility might be reduced compared to unacetylated galactose because of the increased lipophilicity.

XLogP3

2.9

Wikipedia

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Dates

Modify: 2023-08-16

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